CHIR-98023

Catalog No.
S523446
CAS No.
252916-76-0
M.F
C20H16Cl2N8O2
M. Wt
471.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHIR-98023

CAS Number

252916-76-0

Product Name

CHIR-98023

IUPAC Name

N'-[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]-N-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C20H16Cl2N8O2

Molecular Weight

471.3 g/mol

InChI

InChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29)

InChI Key

GUMBZKISKUIHJB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR-98023; CHIR98023; CHIR 98023; CT-98023; UNII-CMQ1L0E91Y; CHIR-837.

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]

Description

The exact mass of the compound 1,2-Ethanediamine, N-(4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl)-N'-(5-nitro-2-pyridinyl)- is 470.07733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHIR-98023 is a synthetic compound recognized primarily as a potent and selective inhibitor of Glycogen Synthase Kinase 3, commonly referred to as GSK3. This compound has garnered attention due to its significant inhibitory effects on both GSK3α and GSK3β isoforms, with reported IC50 values of approximately 10 nM and 6.7 nM, respectively . The compound is characterized by its ability to penetrate cell membranes, making it an effective tool for various biological applications, particularly in the fields of cell signaling and developmental biology.

The primary chemical reaction involving CHIR-98023 pertains to its interaction with the GSK3 enzyme. By binding to the active site of GSK3, CHIR-98023 inhibits its activity, which plays a crucial role in numerous cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition leads to the stabilization of β-catenin, a key player in the Wnt signaling pathway, which is vital for embryonic development and cell proliferation .

CHIR-98023 exhibits a range of biological activities due to its role as a GSK3 inhibitor. Some notable effects include:

  • Promotion of Cell Proliferation: By inhibiting GSK3, CHIR-98023 enhances the accumulation of β-catenin in the nucleus, promoting cell cycle progression and proliferation.
  • Neuroprotective Effects: Studies suggest that CHIR-98023 may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.
  • Regulation of Metabolism: The compound influences metabolic pathways by modulating insulin signaling and glucose homeostasis through GSK3 inhibition .

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as coupling reactions or cyclizations to form core structures.
  • Functionalization: Introducing specific functional groups that enhance potency and selectivity for GSK3.
  • Purification: Employing chromatographic methods to isolate the final product with high purity .

CHIR-98023 has diverse applications in both research and potential therapeutic contexts:

  • Research Tool: It serves as a valuable tool in studying the Wnt signaling pathway and its implications in cancer biology and developmental processes.
  • Therapeutic Potential: Given its neuroprotective properties, it is being explored for potential use in treating neurodegenerative diseases such as Alzheimer's disease.
  • Metabolic Disorders: Its ability to modulate insulin signaling positions it as a candidate for addressing metabolic disorders like type 2 diabetes .

Interaction studies involving CHIR-98023 focus on its binding affinity and specificity towards GSK3. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between CHIR-98023 and GSK3.
  • Isothermal Titration Calorimetry: To determine binding thermodynamics.
  • Cell-based Assays: To evaluate the biological effects of CHIR-98023 on cellular pathways regulated by GSK3 .

Several compounds exhibit similar inhibitory effects on GSK3 or related pathways. A comparison highlights the uniqueness of CHIR-98023:

Compound NameTarget EnzymeIC50 (nM)Notable Features
CHIR-98023GSK3α/GSK3β10 / 6.7Selective; promotes β-catenin stabilization
LithiumGSK3VariableMood stabilizer; less selective
TideglusibGSK3~100Non-selective; also affects other kinases
AR-A014418GSK3~50Selective; used in cancer research

CHIR-98023 stands out due to its high selectivity and potency compared to other compounds targeting GSK3, making it particularly valuable for experimental applications where precise modulation of signaling pathways is required .

Glucose Transporter (GLUT4) Trafficking Dynamics

The regulation of glucose transporter type 4 (GLUT4) trafficking represents a fundamental mechanism by which cells control glucose uptake in response to metabolic demands [9] [10]. CHIR-98023 influences GLUT4 trafficking dynamics through its effects on the GSK-3-mediated signaling pathways that control vesicle formation, transport, and plasma membrane insertion [9] [11].

Under basal conditions, GLUT4 undergoes continuous cycling between specialized intracellular storage vesicles and endosomal compartments [12] [13]. This dynamic retention mechanism maintains low levels of GLUT4 at the plasma membrane, with vesicles being approximately five times more likely to fuse with endosomes than with the plasma membrane [13]. The half-time for GLUT4 equilibration between intracellular compartments and the cell surface under basal conditions is approximately 230 minutes, reflecting the stringent retention mechanisms that prevent excessive glucose uptake in the absence of appropriate stimuli [13].

CHIR-98023 treatment modifies these trafficking dynamics through multiple mechanisms [6] [7]. Chronic administration of GSK-3 inhibitors increases both basal and insulin-stimulated glucose uptake in human skeletal muscle cells by 154±32% and 219±74%, respectively [6] [7]. This enhancement occurs without changes in total cellular GLUT1 or GLUT4 protein content, indicating that improved trafficking efficiency rather than increased transporter expression underlies the enhanced glucose uptake [6].

The molecular basis for enhanced GLUT4 trafficking involves the GSK-3-dependent regulation of multiple trafficking proteins [9]. GSK-3 phosphorylates and regulates the activity of TBC1D4 (Akt substrate 160), a key Rab guanosine triphosphatase activating protein that controls GLUT4 vesicle trafficking [9]. Additionally, GSK-3 influences the phosphorylation status of dynamin-2, which regulates GLUT4 endocytosis, and various proteins involved in vesicle fusion machinery [9].

Insulin-stimulated GLUT4 translocation involves coordinated activation of multiple motor protein systems [14]. The initial movement of GLUT4 vesicles from perinuclear storage sites to the cell periphery requires kinesin family member 3 (KIF3) motor proteins acting along microtubule tracks [14]. Subsequently, myosin-Va motor proteins facilitate vesicle transport along actin filaments to enable plasma membrane fusion [14]. CHIR-98023 treatment preserves and enhances these motor protein functions by maintaining the phosphorylation states necessary for optimal vesicle trafficking [9].

The trafficking pathway for GLUT4 involves multiple distinct membrane compartments, including the trans-Golgi network, early endosomes, recycling endosomes, and specialized GLUT4 storage vesicles [12] [13]. Each compartment exhibits specific retention and trafficking characteristics that contribute to the overall regulation of glucose transport capacity. CHIR-98023 influences the equilibration rates between these compartments, promoting more efficient vesicle cycling and enhanced glucose transport capability [6].

Microtubule-dependent transport mechanisms play essential roles in GLUT4 trafficking dynamics [15]. Studies utilizing fluorescence microscopy in live muscle fibers demonstrate that GLUT4 localizes to microtubule nucleation sites and undergoes bidirectional movement along microtubule filaments [15]. Disruption of the microtubule network with nocodazole completely prevents GLUT4 movement, emphasizing the critical importance of intact cytoskeletal structures for proper glucose transporter trafficking [15].

IRS-1 Protein Stability and Insulin Receptor Crosstalk

Insulin receptor substrate-1 (IRS-1) serves as a critical docking protein that integrates signals from the insulin receptor and transmits them to downstream effector pathways [16] [17]. The stability and functional integrity of IRS-1 are essential for maintaining insulin sensitivity and glucose homeostasis [16] [18]. CHIR-98023 exerts significant effects on IRS-1 protein stability and its interactions within the insulin signaling network.

The regulation of IRS-1 involves complex phosphorylation events at both tyrosine and serine/threonine residues [19] [20]. Tyrosine phosphorylation by the insulin receptor creates docking sites for Src homology 2 domain-containing proteins, including the p85 regulatory subunit of phosphatidylinositol 3-kinase [16] [17]. In contrast, serine/threonine phosphorylation generally serves inhibitory functions, reducing IRS-1 binding affinity for the insulin receptor and promoting protein degradation [19] [21].

GSK-3 directly phosphorylates IRS-1 at serine 332 (human sequence), following priming phosphorylation at serine 336 [22]. This phosphorylation event impairs the ability of IRS-1 to undergo tyrosine phosphorylation by the insulin receptor, thereby attenuating downstream insulin signaling [22]. The inhibition of GSK-3 by CHIR-98023 prevents this negative regulatory phosphorylation, resulting in enhanced IRS-1 function and improved insulin sensitivity [22].

Chronic treatment with CHIR-98023 produces a remarkable 3.5-fold increase in IRS-1 protein expression in human skeletal muscle cells [6] [7]. This increase occurs at the protein level and appears to result from enhanced protein stability rather than increased gene transcription. The mechanism involves reduced serine phosphorylation-mediated degradation of IRS-1, allowing the protein to accumulate and enhance insulin signaling capacity [6].

The enhanced IRS-1 protein levels following CHIR-98023 treatment correlate with improved insulin-stimulated phosphatidylinositol 3-kinase activity [22]. Studies in Zucker diabetic fatty rats demonstrate that GSK-3 inhibition increases insulin-stimulated IRS-1 tyrosine phosphorylation and enhances the association between IRS-1 and the p85 subunit of phosphatidylinositol 3-kinase [22]. These molecular improvements translate into enhanced glucose uptake and improved whole-body insulin sensitivity.

The phosphorylation insulin resistance (PIR) domain of IRS-1, located immediately carboxyl-terminal to the phosphotyrosine binding domain, plays a crucial role in regulating insulin receptor interactions [19]. This domain contains multiple serine residues, including serine 307, 312, 315, and 323, whose phosphorylation states determine the binding affinity between IRS-1 and the insulin receptor [19]. CHIR-98023 treatment reduces the phosphorylation of these critical serine residues, thereby enhancing IRS-1-insulin receptor interactions and promoting sustained insulin signaling [19].

The protective effects of IRS-1 on insulin receptor phosphorylation represent an important aspect of the protein's function [19]. The PIR domain of IRS-1 can protect the insulin receptor from dephosphorylation by protein tyrosine phosphatase 1B (PTP1B), a major negative regulator of insulin signaling [19]. By maintaining IRS-1 in an unphosphorylated state at critical serine residues, CHIR-98023 preserves this protective function and sustains insulin receptor activation [19].

Hepatic Gluconeogenesis Suppression Pathways

Hepatic gluconeogenesis represents a major contributor to endogenous glucose production and plays a central role in maintaining glucose homeostasis during fasting states [8] [23]. Dysregulated gluconeogenesis is a hallmark of type 2 diabetes mellitus, contributing significantly to fasting and postprandial hyperglycemia [8] [24]. CHIR-98023 demonstrates potent effects on hepatic gluconeogenesis through multiple complementary mechanisms.

The transcriptional regulation of gluconeogenic enzymes represents a primary target for CHIR-98023 action [23]. The compound significantly reduces the expression of two key gluconeogenic enzymes: phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase [23]. These enzymes catalyze rate-limiting steps in the gluconeogenic pathway and are normally induced by glucagon and glucocorticoids while being suppressed by insulin [23]. GSK-3 inhibition by CHIR-98023 mimics and enhances the insulin-mediated suppression of these gluconeogenic genes [23].

The molecular mechanism underlying gluconeogenic gene suppression involves the GSK-3-dependent regulation of transcription factors [23] [24]. Under normal conditions, GSK-3 phosphorylates and activates various transcription factors that promote gluconeogenic gene expression. CHIR-98023 inhibition of GSK-3 prevents these activating phosphorylations, resulting in reduced transcriptional activity at gluconeogenic gene promoters [23]. The effect occurs at the level of transcription and is observed with both induced and basal gene expression [23].

Studies in Zucker diabetic fatty rats demonstrate that CHIR-98023 produces a 42% reduction in endogenous glucose production following overnight infusion [8]. This suppression of hepatic glucose output occurs primarily through reduced gluconeogenesis, as evidenced by decreased activity of key gluconeogenic enzymes and reduced expression of gluconeogenic gene transcripts [8]. The magnitude of glucose production suppression is sufficient to normalize fasting hyperglycemia, with plasma glucose concentrations decreasing by 6.0±1.3 millimolar [8].

The regulation of pyruvate carboxylase activity represents another mechanism by which CHIR-98023 suppresses gluconeogenesis [8] [25]. Pyruvate carboxylase catalyzes the first committed step in gluconeogenesis from pyruvate and is allosterically activated by acetyl coenzyme A [25]. GSK-3 inhibition reduces the availability of acetyl coenzyme A through effects on fatty acid oxidation, thereby decreasing pyruvate carboxylase activity and limiting gluconeogenic flux [25].

Hepatic glycogen metabolism provides an additional mechanism for glucose production suppression [8]. CHIR-98023 treatment increases liver glycogen synthase activity approximately three-fold, promoting glycogen synthesis from available glucose precursors [8]. During oral glucose tolerance tests, this enhanced glycogen synthesis results in a doubling of the glucose load stored as liver glycogen, from approximately 21% in control animals to 42% in CHIR-98023-treated animals [8].

The FoxO1 transcription factor pathway represents a central mechanism controlling hepatic gluconeogenesis [24] [26]. FoxO1 normally resides in the nucleus during fasting states, where it activates the transcription of gluconeogenic genes [24]. Insulin signaling promotes FoxO1 phosphorylation and nuclear export, thereby suppressing gluconeogenesis [24]. CHIR-98023 enhances this insulin-mediated regulation of FoxO1, resulting in improved suppression of gluconeogenic gene expression [24].

The temporal characteristics of gluconeogenic suppression by CHIR-98023 demonstrate both acute and chronic effects [8]. Acute administration produces rapid improvements in oral glucose tolerance within hours of treatment, while chronic administration results in sustained reductions in fasting hyperglycemia and endogenous glucose production [8]. These complementary acute and chronic effects provide a comprehensive approach to controlling hepatic glucose output in diabetic conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

470.0773272 g/mol

Monoisotopic Mass

470.0773272 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CMQ1L0E91Y

Wikipedia

Chir-98023

Dates

Last modified: 02-18-2024

Explore Compound Types